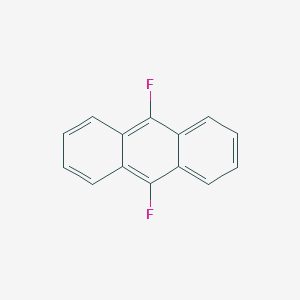
9,10-Difluoroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9,10-Difluoroanthracene, also known as this compound, is a useful research compound. Its molecular formula is C14H8F2 and its molecular weight is 214.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
9,10-Difluoroanthracene is utilized as a blue emitter in OLED technology. Its high photoluminescence efficiency and suitable energy levels make it an ideal candidate for blue light emission. The compound's ability to form stable thin films enhances its performance in OLED applications, contributing to the development of energy-efficient displays .
Organic Semiconductors
As an organic semiconductor, this compound exhibits promising charge transport properties. Its structural characteristics facilitate the formation of π-stacking arrangements that are crucial for effective charge mobility. This property is vital for applications in organic field-effect transistors (OFETs) and other electronic devices .
Photophysical Properties
Fluorescence and Phosphorescence
The compound demonstrates distinct fluorescence characteristics, making it a valuable material for photophysical studies. Research indicates that this compound can act as a sensitizer in chemiluminescent reactions, enhancing the understanding of energy transfer processes in organic systems .
Laser Dye Applications
Recent studies have explored the potential of this compound as a laser dye. Its ability to absorb light efficiently and re-emit it at different wavelengths positions it as a candidate for use in solid-state lasers and other photonic devices .
Chemical Synthesis and Derivatives
Synthesis of Functionalized Derivatives
this compound serves as a precursor for synthesizing various functionalized anthracene derivatives. These derivatives often exhibit enhanced properties suitable for specific applications such as sensors or catalysts. For instance, modifications can lead to compounds that are effective in detecting environmental pollutants or explosives due to their strong fluorescence quenching capabilities .
Case Studies
Properties
CAS No. |
1545-69-3 |
|---|---|
Molecular Formula |
C14H8F2 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
9,10-difluoroanthracene |
InChI |
InChI=1S/C14H8F2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H |
InChI Key |
BNOILACWFLPWCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2F)F |
Synonyms |
9,10-Difluoroanthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















